molecular formula C24H24ClN3O4S2 B2468112 N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 851781-34-5

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2468112
CAS No.: 851781-34-5
M. Wt: 518.04
InChI Key: DXYXMGQYNBMPRO-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold . Pyrazole derivatives possess almost all types of pharmacological activities and are present in pharmacological agents of diverse therapeutic categories .


Chemical Reactions Analysis

Pyrazole derivatives are particularly useful in organic synthesis . They participate in a variety of chemical reactions, but specific reaction details for this compound were not found in the available resources.

Scientific Research Applications

Synthesis and Bioactivity

The compound is part of a broader class of chemicals that have been synthesized and studied for various biological activities. For instance, derivatives similar to this compound have been synthesized to investigate their potential as anticancer agents due to their cytotoxic and carbonic anhydrase (CA) inhibitory effects. Compounds within this class have shown significant selectivity and potency, indicating their potential in the development of novel anticancer agents. They exhibited good inhibition profiles on human carbonic anhydrase IX and XII, crucial for exploring new therapeutic pathways (Gul et al., 2016).

Molecular Docking and Structure Analysis

Molecular docking studies and crystal structure analysis have been employed to understand the orientation and interaction of similar molecules within the active site of enzymes like cyclooxygenase-2. Such studies help in comparing bioassay studies as COX-2 inhibitors, providing insights into the design of more effective molecules (Al-Hourani et al., 2015).

Antitumor Evaluation

Further research into this chemical class has explored their antitumor activity. Some derivatives have been subjected to in vitro disease-oriented antitumor screening, revealing promising broad-spectrum antitumor activity against various cancer cell lines. This highlights the compound's potential role in cancer treatment, demonstrating significant cytostatic and cytotoxic potentials (Rostom, 2006).

In Vitro Biological Evaluations

Various in vitro evaluations of related compounds have shown excellent bioactivity profiles, including antitumor activity against specific cell lines and potential interactions against key enzymes. This underscores the compound's role in developing therapeutic agents with targeted bioactivity (Fahim & Shalaby, 2019).

Enzyme Inhibition and Low Cytotoxicity

Research into pyrazoline benzenesulfonamides, closely related to the compound , has demonstrated their efficacy as carbonic anhydrase and acetylcholinesterase inhibitors, with low cytotoxicity towards non-tumor cells. This indicates their potential as candidates for developing novel inhibitors, showcasing the therapeutic versatility of compounds within this chemical class (Ozgun et al., 2019).

Mechanism of Action

While the specific mechanism of action for this compound is not detailed in the available resources, pyrazole derivatives are known to have diverse pharmacological properties . For example, they are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents .

Properties

IUPAC Name

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O4S2/c1-3-33(29,30)27-21-12-8-18(9-13-21)23-16-24(19-6-4-17(2)5-7-19)28(26-23)34(31,32)22-14-10-20(25)11-15-22/h4-15,24,27H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYXMGQYNBMPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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